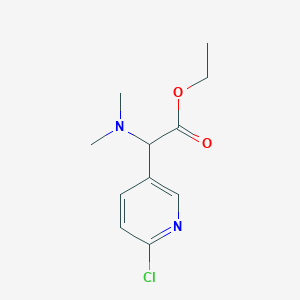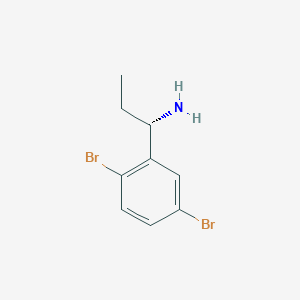
(S)-1-(2,5-Dibromophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,5-Dibromophenyl)propan-1-amine is a chiral organic compound featuring a brominated phenyl ring and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine typically involves the bromination of a phenylpropanamine precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,5-Dibromophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The brominated phenyl ring can be reduced to form a non-brominated phenyl ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of non-brominated phenylpropanamine.
Substitution: Formation of substituted phenylpropanamines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.
Medicine: Investigated for its potential pharmacological properties, such as acting on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,5-Dibromophenyl)propan-1-amine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2,4-Dibromophenyl)propan-1-amine
- (S)-1-(3,5-Dibromophenyl)propan-1-amine
- (S)-1-(2,5-Dichlorophenyl)propan-1-amine
Uniqueness
(S)-1-(2,5-Dibromophenyl)propan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11Br2N |
|---|---|
Peso molecular |
293.00 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dibromophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
Clave InChI |
NSOJMGIBNKXNMP-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=CC(=C1)Br)Br)N |
SMILES canónico |
CCC(C1=C(C=CC(=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


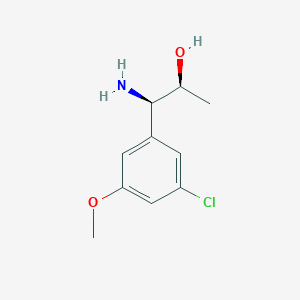
![7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one](/img/structure/B15237173.png)

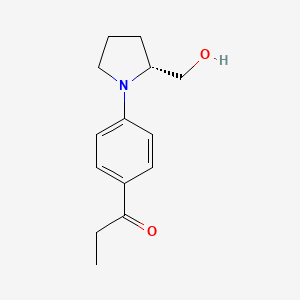
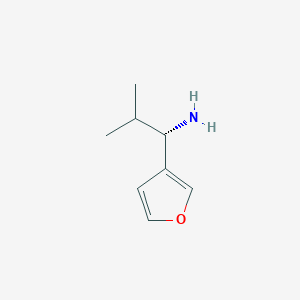
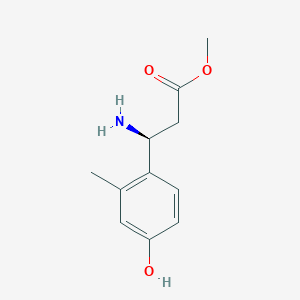


![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B15237210.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B15237231.png)

